pUL89 Endonuclease-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

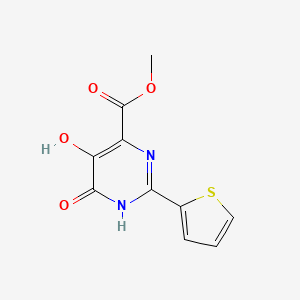

methyl 5-hydroxy-6-oxo-2-thiophen-2-yl-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(15)6-7(13)9(14)12-8(11-6)5-3-2-4-17-5/h2-4,13H,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIMSDCSXBBWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC(=N1)C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388439 | |

| Record name | Methyl 5,6-dihydroxy-2-thien-2-ylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391680-92-5 | |

| Record name | Methyl 5,6-dihydroxy-2-thien-2-ylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: pUL89 Endonuclease-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Human Cytomegalovirus (HCMV) represents a significant therapeutic challenge, particularly in immunocompromised individuals. The viral terminase complex, essential for viral DNA processing and packaging, has emerged as a promising target for novel antiviral therapies. A key component of this complex is the pUL89 endonuclease, which is responsible for cleaving concatemeric viral DNA into monomeric genomes suitable for encapsidation. This document provides a comprehensive technical overview of pUL89 Endonuclease-IN-1, a potent inhibitor of the HCMV pUL89 endonuclease. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to HCMV and the Terminase Complex

Human Cytomegalovirus is a ubiquitous herpesvirus that can cause severe disease in individuals with compromised immune systems. Current antiviral treatments primarily target the viral DNA polymerase, but the emergence of drug-resistant strains necessitates the development of therapies with novel mechanisms of action.

The HCMV terminase complex is a multi-protein machine responsible for packaging the viral genome into newly formed capsids. This complex is composed of three main subunits: pUL51, pUL56, and pUL89.[1][2] pUL56 is involved in recognizing and binding the viral DNA, while pUL89 contains the endonuclease and ATPase activities required for DNA cleavage and translocation into the capsid.[2] The endonuclease function of pUL89 is critical for resolving the long, concatemeric viral DNA replicative intermediates into individual genomes, a prerequisite for the formation of infectious virions.[2]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor belonging to the 4,5-dihydroxypyrimidine methyl carboxylate class of compounds.[3] It has been identified as a potent inhibitor of the endonuclease activity of the C-terminal domain of pUL89 (pUL89-C).[3]

Mechanism of Action

The catalytic activity of the pUL89 endonuclease is dependent on the presence of divalent metal ions, typically manganese (Mn²⁺), in its active site.[4][5] These metal ions are coordinated by key acidic residues and are essential for the phosphodiester bond cleavage of the DNA backbone. This compound exerts its inhibitory effect through a mechanism of metal ion chelation .[4][5] The inhibitor's chemical structure allows it to bind to and sequester the metal ions within the enzyme's active site, thereby preventing the catalytic activity necessary for DNA cleavage. This mode of action is a common strategy for inhibiting metalloenzymes.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds.

| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |

| This compound | pUL89-C | Endonuclease Activity | 0.88 | [3] |

| Compound 14 (HPCA analog) | pUL89-C | Endonuclease Activity | 6.0 | [5] |

| Raltegravir | pUL89-C | Endonuclease Activity | >100 | [4] |

| Compound | Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound | HCMV | Antiviral Activity | ~5* | >100 | >20 | [3][6] |

| Compound 14 (HPCA analog) | HCMV | Antiviral Activity | 4.0 | >200 | >50 | [5] |

| 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs | HCMV | Antiviral Activity | 8.3 - 31 | >50 | - | [7] |

*Significant inhibition observed at 5 µM.

| Property | Result |

| Aqueous Solubility | Excellent |

| Plasma Stability | Excellent |

| Metabolic Stability | Excellent |

| PAMPA Permeability | Moderate |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Endonuclease Activity Assay (ELISA-based)

This protocol is based on the principles described in the literature for measuring pUL89 endonuclease activity.[8]

-

Reagents and Materials:

-

Recombinant purified pUL89-C protein.

-

Biotinylated double-stranded DNA substrate.

-

Streptavidin-coated 96-well plates.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

-

This compound or other test compounds.

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

HRP-conjugated anti-biotin antibody.

-

TMB substrate.

-

Stop solution (e.g., 2N H₂SO₄).

-

Plate reader.

-

-

Procedure:

-

Coat streptavidin-coated 96-well plates with the biotinylated dsDNA substrate according to the manufacturer's instructions.

-

Wash the plates to remove unbound substrate.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the test compound dilutions to the wells.

-

Add a fixed concentration of recombinant pUL89-C to each well (the optimal concentration should be determined empirically).

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).

-

Wash the plates extensively to remove the cleaved, non-biotinylated DNA fragments and the enzyme.

-

Add HRP-conjugated anti-biotin antibody and incubate.

-

Wash the plates to remove unbound antibody.

-

Add TMB substrate and incubate until color develops.

-

Add stop solution and read the absorbance at 450 nm.

-

The signal is inversely proportional to the endonuclease activity. Calculate IC₅₀ values from the dose-response curves.

-

Antiviral Assay (GFP-based)

This protocol utilizes a recombinant HCMV strain expressing Green Fluorescent Protein (GFP) to quantify viral replication.[3]

-

Cell Culture and Virus:

-

Human Foreskin Fibroblast (HFF) cells.

-

Recombinant GFP-expressing HCMV (e.g., AD169-GFP).

-

Culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

-

Procedure:

-

Seed HFF cells in 96-well plates and grow to confluence.

-

Infect the cells with GFP-HCMV at a predetermined multiplicity of infection (MOI).

-

After a 2-hour adsorption period, remove the virus inoculum and wash the cells.

-

Add fresh culture medium containing serial dilutions of this compound.

-

Incubate the plates at 37°C in a CO₂ incubator for 5-7 days.

-

Measure GFP fluorescence using a plate reader.

-

Calculate the EC₅₀ value, the concentration of the compound that reduces GFP expression by 50%.

-

Cytotoxicity Assay

-

Cell Culture:

-

HFF cells.

-

Culture medium.

-

-

Procedure:

-

Seed HFF cells in 96-well plates.

-

Add serial dilutions of this compound to the wells.

-

Incubate for the same duration as the antiviral assay.

-

Assess cell viability using a standard method, such as the MTS or MTT assay.

-

Calculate the CC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of HCMV DNA Packaging and Inhibition by this compound.

Caption: Experimental Workflow for Antiviral and Cytotoxicity Testing.

Conclusion

This compound represents a promising lead compound for the development of novel anti-HCMV therapeutics. Its mechanism of action, targeting a critical viral-specific process through metal ion chelation, offers the potential for high selectivity and a favorable resistance profile. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical development. The detailed experimental protocols and visual workflows serve as a valuable resource for researchers in the field of antiviral drug discovery.

References

- 1. Novel Real-Time Monitoring System for Human Cytomegalovirus- Infected Cells In Vitro That Uses a Green Fluorescent Protein-PML-Expressing Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Cytomegalovirus Labeled with Green Fluorescent Protein for Live Analysis of Intracellular Particle Movements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant Green Fluorescent Protein-Expressing Human Cytomegalovirus as a Tool for Screening Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

pUL89 Endonuclease-IN-1: A Technical Guide to its Discovery, Synthesis, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe and life-threatening diseases in immunocompromised individuals and neonates. The emergence of drug-resistant HCMV strains necessitates the development of novel antiviral agents with distinct mechanisms of action. The viral terminase complex, responsible for processing and packaging the viral genome, presents a promising target for therapeutic intervention. Specifically, the pUL89 endonuclease, a key component of this complex, is essential for viral replication. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pUL89 Endonuclease-IN-1, a potent inhibitor of this vital viral enzyme.

Discovery of this compound

This compound, also identified as compound 13d in the primary literature, emerged from a focused drug discovery campaign targeting the HCMV pUL89 endonuclease.[1] The discovery was based on a 4,5-dihydroxypyrimidine methyl carboxylate scaffold, a known metal-chelating pharmacophore.[2] The core hypothesis was that compounds capable of chelating the divalent metal ions in the active site of the pUL89 endonuclease would inhibit its enzymatic activity.[2][3] A series of derivatives was synthesized and screened for their ability to inhibit the recombinant C-terminal domain of pUL89 (pUL89-C). This screening effort led to the identification of this compound as a lead compound with potent enzymatic inhibition and antiviral activity.[1]

Synthesis of this compound and Analogs

The synthesis of the 4,5-dihydroxypyrimidine methyl carboxylate scaffold, from which this compound is derived, is a multi-step process. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of 4,5-Dihydroxypyrimidine Methyl Carboxylates

A detailed, step-by-step protocol for the synthesis of the core scaffold is provided here, based on the methods described by He et al. (2022).

Step 1: Synthesis of Amidoximes

-

To a solution of the appropriate nitrile (1 equivalent) in ethanol, add hydroxylamine (B1172632) (1.5 equivalents).

-

Heat the reaction mixture at 70°C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude amidoxime (B1450833) is typically used in the next step without further purification.

Step 2: Michael Addition with Dimethylacetylenedicarboxylate

-

Dissolve the crude amidoxime (1 equivalent) in methanol.

-

Add dimethylacetylenedicarboxylate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to yield the intermediate product, which is used directly in the next step.

Step 3: Claisen Rearrangement to form 4,5-Dihydroxypyrimidine Methyl Carboxylates

-

Dissolve the intermediate from the previous step in o-xylene.

-

Heat the reaction mixture in a microwave reactor at 150°C for 40 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the product by column chromatography on silica (B1680970) gel to afford the desired 4,5-dihydroxypyrimidine methyl carboxylate.

Biological Evaluation: Experimental Protocols

The biological activity of this compound and its analogs was assessed through a series of in vitro assays. The detailed protocols for these key experiments are provided below.

pUL89-C Endonuclease Biochemical Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the recombinant C-terminal domain of pUL89 (pUL89-C).

Materials:

-

Recombinant pUL89-C protein

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MnCl₂, 1 mM TCEP

-

Substrate: A 5'-biotinylated and 3'-digoxigenin-labeled DNA substrate

-

Streptavidin-coated 96-well plates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Test compounds dissolved in DMSO

Procedure:

-

Coat a 96-well streptavidin plate with the biotinylated DNA substrate and incubate for 1 hour at room temperature. Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

-

Prepare a reaction mixture containing assay buffer, pUL89-C enzyme, and the test compound at various concentrations (or DMSO for control).

-

Add the reaction mixture to the substrate-coated wells.

-

Incubate the plate at 37°C for 1 hour to allow for the enzymatic reaction.

-

Wash the plate three times with wash buffer.

-

Add anti-digoxigenin-POD antibody diluted in assay buffer and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add TMB substrate and incubate in the dark for 10-15 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

This assay determines the efficacy of a compound in inhibiting HCMV replication in a cellular context.

Materials:

-

Human Foreskin Fibroblast (HFF) cells

-

HCMV strain (e.g., AD169)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds dissolved in DMSO

-

Control antiviral drug (e.g., Ganciclovir)

-

Reagent for quantifying viral DNA (e.g., via qPCR) or a reporter virus system.

Procedure:

-

Seed HFF cells in 96-well plates and allow them to form a confluent monolayer.

-

Prepare serial dilutions of the test compounds and the control drug in cell culture medium.

-

Remove the culture medium from the cells and add the medium containing the diluted compounds.

-

Infect the cells with HCMV at a specified multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a CO₂ incubator for 5-7 days.

-

After the incubation period, quantify the extent of viral replication. This can be done by:

-

Quantitative PCR (qPCR): Isolate total DNA from the cells and quantify the number of viral genomes relative to a cellular housekeeping gene.

-

Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.

-

Plaque Reduction Assay: For a lower throughput but more traditional method, overlay the infected cells with a semi-solid medium and count the number of viral plaques after several days.

-

-

Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 (50% effective concentration) value.

-

Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (50% cytotoxic concentration) of the compounds on the same cell line.

-

The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

In Vitro ADME - Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an early indication of its potential for oral absorption.

Materials:

-

PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

-

Phospholipid solution (e.g., phosphatidylcholine in dodecane)

-

Phosphate-buffered saline (PBS) at different pH values (e.g., pH 6.5 for the donor compartment and pH 7.4 for the acceptor compartment to mimic the gut-blood pH gradient)

-

Test compounds dissolved in DMSO and diluted in PBS

-

UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

-

Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

-

Add the test compound solution to the wells of the donor plate.

-

Fill the wells of the acceptor plate with PBS (pH 7.4).

-

Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution.

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

-

After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Calculate the permeability coefficient (Pe) using the following equation:

-

Pe = [-ln(1 - C_A(t)/C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * A * t)

-

Where: C_A(t) is the concentration in the acceptor well at time t, C_equilibrium is the concentration at equilibrium, V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

-

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds from the study by He et al. (2022).

| Compound ID | pUL89-C IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |

| This compound (13d) | 0.88 [1] | >5 (significant inhibition at 5 µM) [1] | >100 | >20 |

| Analog 1 | Value | Value | Value | Value |

| Analog 2 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

(Note: The table is populated with the available data for this compound. "Analog" rows are placeholders for data on other compounds from the same series that would be included in a full whitepaper for structure-activity relationship analysis.)

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes described, the following diagrams illustrate the synthesis pathway and key experimental workflows.

Caption: Synthetic pathway for 4,5-dihydroxypyrimidine methyl carboxylates.

Caption: Workflow for the pUL89-C endonuclease biochemical assay.

Caption: Workflow for the cell-based HCMV antiviral assay.

Conclusion

This compound represents a promising lead compound for the development of novel anti-HCMV therapeutics. Its discovery validates the HCMV terminase, and specifically the pUL89 endonuclease, as a druggable target. The detailed synthetic and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery. Further optimization of the 4,5-dihydroxypyrimidine methyl carboxylate scaffold could lead to the development of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.

References

The Critical Role of pUL89 Endonuclease in Human Cytomegalovirus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, is a major cause of morbidity and mortality in immunocompromised individuals and can lead to severe congenital defects in newborns.[1] The replication of its large double-stranded DNA genome is a complex, multi-step process, with the cleavage and packaging of newly synthesized viral DNA into pre-formed capsids being an essential stage for the production of infectious virions.[2] This critical process is orchestrated by the viral terminase complex, a molecular motor composed of several viral proteins. Central to the function of this complex is the pUL89 protein, which possesses the essential endonuclease activity required for resolving concatemeric viral DNA into unit-length genomes.[1][3] This technical guide provides an in-depth exploration of the role of pUL89 in HCMV replication, its enzymatic activity, its interactions within the terminase complex, and its potential as a therapeutic target.

The HCMV Terminase Complex and the Function of pUL89

The HCMV terminase complex is a multi-protein assembly responsible for recognizing, cleaving, and packaging the viral genome.[4] This complex is minimally composed of three essential subunits: pUL56, pUL89, and pUL51.[5][6]

-

pUL56: This subunit is believed to be responsible for recognizing and binding to the specific packaging signals (pac motifs) on the concatemeric viral DNA.[1] It also possesses ATPase activity, which is thought to provide the energy required for translocating the DNA into the empty procapsid through the portal protein pUL104.[5]

-

pUL89: This protein is the primary nuclease of the terminase complex.[3] Its C-terminal domain harbors the endonuclease activity responsible for making the precise cuts in the viral DNA concatemer to generate unit-length genomes.[5] Some studies also suggest that pUL89 may have ATPase activity.[3][7]

-

pUL51: The precise function of pUL51 is still under investigation, but it is known to be essential for viral genome cleavage and packaging.[8] It is believed to play a crucial role in the assembly and stability of the terminase complex, facilitating the interaction between pUL56 and pUL89.[5][6]

The coordinated action of these subunits is essential for the successful encapsidation of the viral genome. The absence of any of these components leads to a halt in the viral replication cycle.[5]

Enzymatic Activity and Structure of pUL89

The endonuclease activity of pUL89 is central to its function. The C-terminal domain of pUL89 (pUL89-C) contains an RNase H-like fold and a catalytic site with a DDE motif that chelates two divalent metal ions, typically Mn²⁺, which are essential for its nuclease function.[9][10] Structurally, pUL89 has been shown to adopt a two-domain structure, with distinct regions responsible for DNA binding and nuclease activity.[2] Mutational analyses have identified key amino acid residues critical for these functions; for instance, aspartate 463 is vital for nuclease activity, while arginine 544 is crucial for DNA binding.[11] Electron microscopy studies have revealed that both pUL56 and pUL89 can form ring-shaped, toroidal structures, a common feature of DNA-metabolizing proteins.[8]

pUL89 as a Therapeutic Target

The essential nature of the pUL89 endonuclease in the HCMV replication cycle, coupled with the absence of a direct cellular homolog for the terminase complex, makes it an attractive target for antiviral drug development.[1][11] Inhibition of pUL89's endonuclease activity would prevent the cleavage of viral DNA concatemers, thereby halting the production of infectious virions.[1] This strategy offers the potential for high selectivity and reduced toxicity compared to conventional antiviral agents that target the viral DNA polymerase.[1]

Several classes of small molecule inhibitors targeting the pUL89 endonuclease have been identified and characterized. These inhibitors often function by chelating the metal ions in the active site of the enzyme.[9][10]

Quantitative Data on pUL89 Inhibitors

The following table summarizes the in vitro efficacy of various compounds that have been shown to inhibit pUL89 endonuclease activity and HCMV replication.

| Compound Class | Compound | pUL89-C IC50 (µM) | HCMV EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference(s) |

| Hydroxypyridonecarboxylic Acid (HPCA) | Compound 10k | 6 | 4 | >200 | [5][12] |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Compound 6 | 0.5 | - | - | [9] |

| 8-Hydroxy-1,6-naphthyridine-7-carboxamides | Various Analogs | 1.8 - 6.1 | 8.3 - 31 | >50 | [9] |

| 6-Arylthio-3-hydroxypyrimidine-2,4-dione | Compound 11g | 8.1 | 5.3 | - | [2] |

| 6-Arylthio-3-hydroxypyrimidine-2,4-dione | Compound 11m | 6.2 | 2.9 | - | [2] |

| 6-Arylthio-3-hydroxypyrimidine-2,4-dione | Compound 12a | 5.8 | 2.2 | - | [2] |

| N-hydroxy thienopyrimidine-2,4-diones (HtPD) | Various Analogs | sub-µM to nM range | low µM range | - | [3] |

| HIV Integrase Inhibitor | Raltegravir | >100 | - | - | [5][12] |

Experimental Protocols

In Vitro pUL89 Nuclease Assay (ELISA-based)

This high-throughput assay is used to screen for inhibitors of pUL89 endonuclease activity.[5][12]

Materials:

-

Recombinant pUL89 C-terminal domain (pUL89-C)

-

Linearized plasmid DNA (e.g., pUC18) labeled with digoxigenin (B1670575) (DIG)

-

96-well plates coated with a DNA-binding protein

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

p-Nitrophenylphosphate (pNPP) substrate

-

Nuclease buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 50 mM NaCl)[8]

-

Stop solution (e.g., 3 N NaOH)

-

Plate reader

Procedure:

-

Coat the 96-well plate with a DNA-binding protein and block non-specific binding sites.

-

In a separate reaction tube, pre-incubate pUL89-C with the test compound or DMSO (vehicle control) in nuclease buffer for a specified time at 37°C.

-

Add the DIG-labeled linearized plasmid DNA to the enzyme-inhibitor mixture and incubate for 1 hour at 37°C to allow for DNA cleavage.

-

Transfer the reaction mixture to the coated 96-well plate and incubate to allow the uncleaved DNA to bind to the plate.

-

Wash the plate to remove cleaved DNA fragments and unbound components.

-

Add the anti-DIG-AP antibody conjugate and incubate to allow binding to the captured DIG-labeled DNA.

-

Wash the plate to remove unbound antibody.

-

Add the pNPP substrate and incubate until a yellow color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 405 nm using a plate reader. A decrease in signal indicates DNA cleavage by pUL89-C, while signal retention suggests inhibition.

Southern Blot Analysis of Viral Genome Cleavage

This technique is used to assess the effect of inhibitors on the cleavage of concatemeric viral DNA in infected cells.[5]

Materials:

-

HCMV-infected cells

-

Lysis buffer

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Restriction enzymes

-

Agarose (B213101) gel electrophoresis system

-

Nylon membrane

-

Denaturation solution (e.g., 0.5 N NaOH, 1.5 M NaCl)

-

Neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl)

-

20x SSC buffer

-

UV crosslinker or oven at 80°C

-

Radiolabeled DNA probe specific for a terminal fragment of the HCMV genome

-

Hybridization buffer

-

Wash buffers

-

Phosphorimager or X-ray film

Procedure:

-

Infect human foreskin fibroblast (HFF) cells with HCMV in the presence of the test compound or DMSO.

-

At a late time point post-infection (e.g., 96 hours), harvest the cells and extract total DNA.

-

Treat the DNA with proteinase K and purify it using phenol:chloroform extraction and ethanol precipitation.

-

Digest the DNA with a restriction enzyme that cuts outside the terminal fragments of the unit-length genome.

-

Separate the DNA fragments by size using agarose gel electrophoresis.

-

Denature the DNA in the gel by soaking it in a denaturation solution.

-

Neutralize the gel in a neutralization solution.

-

Transfer the DNA from the gel to a nylon membrane via capillary action using 20x SSC buffer (Southern blotting).

-

Fix the DNA to the membrane by UV crosslinking or baking at 80°C.

-

Pre-hybridize the membrane in hybridization buffer.

-

Add the radiolabeled DNA probe and hybridize overnight.

-

Wash the membrane under stringent conditions to remove the non-specifically bound probe.

-

Expose the membrane to a phosphorimager screen or X-ray film to visualize the DNA fragments. The presence of unit-length terminal fragments indicates successful genome cleavage, while their absence in treated samples signifies inhibition.

Co-immunoprecipitation (Co-IP) of Terminase Subunits

This method is used to study the protein-protein interactions within the terminase complex.[6]

Materials:

-

Cells co-transfected with plasmids expressing tagged versions of the terminase subunits (e.g., pUL51, pUL56, pUL89) or HCMV-infected cells.

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, protease inhibitors)[13]

-

Antibody specific to one of the tagged proteins (the "bait" protein).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Lyse the transfected or infected cells in IP lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, using antibodies specific for the other potential interaction partners (the "prey" proteins).

Visualizations

Caption: Assembly of the HCMV Terminase Complex.

References

- 1. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Southern Blot Analysis Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Full-length human cytomegalovirus terminase pUL89 adopts a two-domain structure specific for DNA packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Letermovir and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. assaygenie.com [assaygenie.com]

The Structure-Activity Relationship of pUL89 Endonuclease-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of pUL89 Endonuclease-IN-1 and its analogs as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease. The HCMV terminase complex, essential for viral genome packaging, represents a key target for antiviral drug development. The pUL89 subunit, in particular its C-terminal endonuclease domain (pUL89-C), is a structurally and mechanistically attractive target for metal-chelating inhibitors. This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying molecular interactions that govern the inhibitory activity of this class of compounds.

Data Presentation: Structure-Activity Relationship of 4,5-Dihydroxypyrimidine Derivatives

This compound, also identified as compound 13d , belongs to a class of 4,5-dihydroxypyrimidine methyl carboxylates. The inhibitory activity of this and related compounds against the pUL89-C endonuclease has been systematically evaluated. The following tables summarize the key quantitative data, providing a clear comparison of the impact of structural modifications on inhibitory potency.

Table 1: Inhibition of pUL89-C Endonuclease Activity by 4,5-Dihydroxypyrimidine Methyl Carboxylates (Subtype 13)

| Compound | R | IC50 (μM) |

| 13a | H | >50 |

| 13b | 4-F-benzyl | 1.2 ± 0.2 |

| 13c | 4-Cl-benzyl | 1.0 ± 0.1 |

| 13d (this compound) | 4-Br-benzyl | 0.88 ± 0.08 |

| 13e | 4-CH3-benzyl | 1.5 ± 0.3 |

| 13f | 4-OCH3-benzyl | 2.1 ± 0.4 |

| 13g | 3-F-benzyl | 2.5 ± 0.5 |

| 13h | 3-Cl-benzyl | 1.8 ± 0.3 |

| 13i | 2-F-benzyl | 4.2 ± 0.8 |

Table 2: Inhibition of pUL89-C Endonuclease Activity by 4,5-Dihydroxypyrimidine Carboxylic Acids (Subtype 14)

| Compound | R | IC50 (μM) |

| 14a | H | 25.3 ± 4.1 |

| 14b | 4-F-benzyl | 0.54 ± 0.07 |

| 14c | 4-Cl-benzyl | 0.61 ± 0.09 |

| 14d | 4-Br-benzyl | 0.58 ± 0.08 |

| 14e | 4-CH3-benzyl | 0.75 ± 0.11 |

| 14f | 4-OCH3-benzyl | 0.98 ± 0.15 |

Table 3: Inhibition of pUL89-C Endonuclease Activity by 4,5-Dihydroxypyrimidine Carboxamides (Subtype 15)

| Compound | R | R' | IC50 (μM) |

| 15a | 4-F-benzyl | H | 3.2 ± 0.6 |

| 15b | 4-F-benzyl | Methyl | 4.5 ± 0.8 |

| 15c | 4-Cl-benzyl | H | 2.8 ± 0.5 |

| 15d | 4-Cl-benzyl | Methyl | 3.9 ± 0.7 |

SAR Summary:

-

Effect of the C6-substituent: The presence of a benzyl (B1604629) group at the R position is crucial for activity, as the unsubstituted analogs (13a, 14a) show significantly weaker or no inhibition.

-

Impact of the Carboxylate Group: Conversion of the methyl ester (subtype 13) to a carboxylic acid (subtype 14) generally leads to a significant increase in potency. This suggests that the carboxylate group may play a key role in chelating the metal ions in the active site of the pUL89 endonuclease.

-

Influence of the Amide Group: The carboxamide derivatives (subtype 15) generally exhibit lower potency compared to the corresponding carboxylic acids, indicating that the terminal amide functionality is less favorable for inhibition than the carboxylic acid.

-

Substitution on the Benzyl Ring: Halogen substitutions (F, Cl, Br) at the para-position of the benzyl ring are well-tolerated and can lead to potent inhibitors, with the 4-bromo substituent in this compound (13d ) showing the highest potency within the methyl ester series.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

pUL89-C Endonuclease Inhibition Assay (ELISA-based)

This assay quantitatively measures the ability of a compound to inhibit the DNA cleavage activity of the recombinant C-terminal domain of pUL89 (pUL89-C).

Materials:

-

Recombinant pUL89-C protein

-

Biotinylated/Digoxigenin (DIG)-labeled DNA substrate

-

Streptavidin-coated 96-well plates

-

Anti-DIG-alkaline phosphatase (AP) antibody

-

AP substrate (e.g., p-nitrophenyl phosphate)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MnCl₂, 1 mM DTT, and 0.01% (v/v) Triton X-100.

-

Wash Buffer: PBS with 0.05% (v/v) Tween 20.

-

Stop Solution: 3 N NaOH.

Procedure:

-

Plate Preparation: Coat streptavidin-coated 96-well plates with the biotinylated/DIG-labeled DNA substrate by incubating for 1 hour at room temperature. Wash the plates three times with Wash Buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer.

-

Enzyme Reaction: Add the test compounds to the wells, followed by the addition of recombinant pUL89-C protein. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the enzymatic cleavage of the DNA substrate.

-

Detection:

-

Wash the plates three times with Wash Buffer.

-

Add anti-DIG-AP antibody and incubate for 1 hour at room temperature.

-

Wash the plates three times with Wash Buffer.

-

Add the AP substrate and incubate until a yellow color develops.

-

-

Data Acquisition: Stop the reaction by adding Stop Solution and measure the absorbance at 405 nm using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA is a biophysical assay used to assess the direct binding of a compound to the target protein by measuring the change in the protein's melting temperature (Tm).

Materials:

-

Recombinant pUL89-C protein

-

SYPRO Orange dye (5000x stock)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

-

Test compounds.

Procedure:

-

Reaction Mixture Preparation: In a 96-well PCR plate, prepare a reaction mixture containing pUL89-C protein, SYPRO Orange dye (final concentration 5x), and the test compound at various concentrations.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument and subject it to a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/min.

-

Fluorescence Measurement: Monitor the fluorescence of the SYPRO Orange dye during the temperature ramp. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of a compound compared to the DMSO control indicates binding.

Antiviral Cell-Based Assay

This assay evaluates the ability of a compound to inhibit HCMV replication in a cell culture model.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

HCMV strain (e.g., AD169)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Test compounds.

-

Method for quantifying viral replication (e.g., plaque reduction assay, GFP-based fluorescence assay, or qPCR for viral DNA).

Procedure:

-

Cell Seeding: Seed HFFs in 96-well plates and grow to confluence.

-

Infection: Infect the confluent HFF monolayer with HCMV at a specific multiplicity of infection (MOI).

-

Compound Treatment: After a 2-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of the test compounds.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a CO₂ incubator.

-

Quantification of Viral Inhibition:

-

Plaque Reduction Assay: Fix and stain the cells to visualize and count viral plaques.

-

GFP-based Assay: If using a GFP-expressing virus, measure the fluorescence intensity.

-

qPCR: Extract DNA and quantify the amount of viral DNA.

-

-

Data Analysis: Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

-

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) on uninfected HFFs treated with the same compound concentrations to determine the CC50 value and calculate the selectivity index (SI = CC50/EC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

pUL89 Endonuclease-IN-1: A Potential Therapeutic Avenue for Human Cytomegalovirus (HCMV) Infections

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Human Cytomegalovirus (HCMV) represents a significant threat to immunocompromised individuals, including transplant recipients and newborns, often leading to severe and life-threatening conditions.[1][2][3][4] The current antiviral therapies predominantly target the viral DNA polymerase, a strategy hampered by the emergence of drug-resistant strains and dose-related toxicities.[1][2][3][4] This underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. The HCMV terminase complex, essential for viral genome packaging and cleavage, has emerged as a promising and clinically validated target for antiviral drug development.[1][5] This complex's pUL89 subunit, which houses a critical endonuclease activity, is a particularly attractive target for therapeutic intervention.[1][2][6][7] This whitepaper provides a comprehensive technical overview of pUL89 Endonuclease-IN-1, a potent inhibitor of this viral enzyme, and explores its potential as a therapeutic agent against HCMV.

The HCMV Terminase Complex and the Role of pUL89 Endonuclease

The replication of HCMV involves the assembly of viral DNA into capsids, a process mediated by the terminase complex.[1][2][3][4] This multi-protein machinery is responsible for recognizing, packaging, and cleaving the concatemeric viral DNA into unit-length genomes, a prerequisite for the formation of infectious virions.[1][2][3][8] The terminase complex in HCMV is minimally composed of pUL56, pUL89, and pUL51 subunits.[1] The pUL89 subunit is a multifunctional protein containing both ATPase and endonuclease activities.[1][2][3][4][7] The C-terminal domain of pUL89 (pUL89-C) harbors the endonuclease function, which is structurally and mechanistically similar to RNase H-like enzymes.[1][2] This endonuclease activity is metal-dependent, typically utilizing two divalent metal ions, such as Mn²⁺, within its active site to catalyze the cleavage of the viral DNA.[1][6][9] The critical nature of this enzymatic step in the viral lifecycle makes the pUL89 endonuclease a prime target for the development of novel anti-HCMV therapeutics.[1][2][6][7]

This compound: A Potent Inhibitor

This compound, also referred to as compound 13d in some literature, has been identified as a potent inhibitor of the HCMV pUL89 endonuclease.[10] It belongs to a class of 4,5-dihydroxypyrimidine methyl carboxylates and demonstrates significant potential for further development.[10]

Mechanism of Action

The primary mechanism of action for this compound and similar inhibitors is the chelation of the metal ions within the enzyme's active site.[1] The active site of pUL89-C features a DDE motif (D463, E534, and D651) that coordinates two Mn²⁺ ions essential for its catalytic activity.[6][9] Inhibitors like this compound possess a metal-binding pharmacophore that effectively sequesters these metal ions, thereby inactivating the enzyme and preventing the cleavage of viral DNA.[1][6] This mode of action is supported by the observation that the inhibitory activity of related compounds is significantly enhanced in the presence of Mn²⁺.[1][2]

Diagram: Proposed Mechanism of pUL89 Endonuclease Inhibition

References

- 1. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. FRET-based assay using a three-way junction DNA substrate to identify inhibitors of human cytomegalovirus pUL89 endonuclease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8‐Hydroxy‐1,6‐naphthyridine‐7‐carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Chemical Properties of pUL89 Endonuclease-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of pUL89 Endonuclease-IN-1, a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. This document details its mechanism of action, physicochemical properties, and the experimental protocols for its characterization, serving as a valuable resource for researchers in antiviral drug discovery and development.

Core Chemical Properties

This compound, also identified as Compound 13d in the primary literature, is a 4,5-dihydroxypyrimidine methyl carboxylate derivative. It has demonstrated significant inhibitory activity against the C-terminal endonuclease domain of the HCMV pUL89 protein (pUL89-C), a critical enzyme for viral replication.[1]

| Property | Value | Source |

| Compound Name | This compound (Compound 13d) | [1] |

| Molecular Formula | C₂₁H₁₈FN₃O₅ | Deduced from Structure |

| Molecular Weight | 411.39 g/mol | Deduced from Structure |

| Chemical Structure | Methyl 2-((3-fluorobenzyl)amino)-4,5-dihydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidine-5-carboxylate | Deduced from Primary Literature |

| Appearance | White to off-white solid | Inferred |

| Solubility | Excellent aqueous solubility | [1] |

Biological Activity and In Vitro ADME Properties

This compound exhibits potent inhibition of the pUL89-C endonuclease and antiviral activity against HCMV. Its promising in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile suggests its potential as a lead compound for further development.

| Parameter | Value | Assay | Source |

| IC₅₀ (pUL89-C) | 0.88 µM | Biochemical Endonuclease Assay | [1] |

| Antiviral Activity | Significant inhibition of HCMV at 5 µM | Cell-based Antiviral Assay | [1] |

| Plasma Stability | Stable | In vitro ADME assay | [1] |

| Metabolic Stability | Stable | In vitro ADME assay | [1] |

| Permeability | Moderately permeable | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1] |

Mechanism of Action

The pUL89 endonuclease is a metal-dependent enzyme essential for the cleavage and packaging of the viral genome during HCMV replication.[2] The active site of pUL89-C contains a conserved DDE motif that coordinates two divalent metal ions, typically Mn²⁺, which are crucial for its catalytic activity.[3] this compound acts by chelating these metal ions in the enzyme's active site, thereby inhibiting its endonuclease function and blocking viral replication.[4]

Caption: Mechanism of this compound action.

Experimental Protocols

Synthesis of this compound (Compound 13d)

The synthesis of 4,5-dihydroxypyrimidine derivatives, including Compound 13d, is detailed in the work by He et al. (2022). The general synthetic scheme involves the condensation of a substituted amidine with a dialkyl oxalate, followed by cyclization and subsequent functional group manipulations to yield the final product. For the specific synthesis of Compound 13d, a substituted benzamidine (B55565) is reacted with dimethyl oxalate, followed by cyclization and introduction of the methyl ester and the 3-fluorobenzylamino group.

Caption: General synthetic workflow for Compound 13d.

pUL89-C Endonuclease Activity Assay

This ELISA-based biochemical assay measures the endonuclease activity of the purified C-terminal domain of pUL89 (pUL89-C).

-

Reagents and Materials:

-

Purified recombinant pUL89-C protein.

-

60-bp dsDNA substrate labeled with digoxigenin (B1670575) (DIG) and biotin.

-

Streptavidin-coated 96-well plates.

-

Anti-DIG-peroxidase (POD) antibody.

-

TMB substrate.

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MnCl₂, 1 mM DTT).

-

Stop solution (e.g., 1 M H₂SO₄).

-

-

Procedure:

-

Coat streptavidin plates with the biotinylated dsDNA substrate.

-

Pre-incubate pUL89-C with varying concentrations of this compound in the assay buffer.

-

Add the enzyme-inhibitor mixture to the DNA-coated plates and incubate to allow for DNA cleavage.

-

Wash the plates to remove cleaved DNA fragments.

-

Add anti-DIG-POD antibody to detect the remaining DIG-labeled DNA.

-

Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

-

Calculate the IC₅₀ value from the dose-response curve.

-

Caption: Workflow for the pUL89-C endonuclease assay.

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of the inhibitor to the target protein by measuring changes in the protein's thermal stability.

-

Reagents and Materials:

-

Purified recombinant pUL89-C protein.

-

SYPRO Orange dye.

-

Assay buffer.

-

Real-time PCR instrument.

-

-

Procedure:

-

Mix pUL89-C with this compound at various concentrations in the assay buffer.

-

Add SYPRO Orange dye to the mixture.

-

Heat the samples in a real-time PCR instrument with a temperature gradient.

-

Monitor the fluorescence of the SYPRO Orange dye as the temperature increases.

-

Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. An increase in Tm indicates inhibitor binding and stabilization of the protein.

-

HCMV Antiviral Activity Assay

This cell-based assay evaluates the ability of the compound to inhibit HCMV replication in a cellular context.

-

Reagents and Materials:

-

Human foreskin fibroblast (HFF) cells.

-

HCMV strain (e.g., AD169).

-

Cell culture medium and supplements.

-

Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral DNA, or reporter virus expression).

-

-

Procedure:

-

Seed HFF cells in multi-well plates.

-

Infect the cells with HCMV at a specific multiplicity of infection (MOI).

-

Treat the infected cells with various concentrations of this compound.

-

Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 7 days).

-

Quantify the extent of viral replication in treated versus untreated cells.

-

Determine the EC₅₀ (50% effective concentration) of the inhibitor.

-

In Vitro ADME Assays

A suite of assays is used to evaluate the drug-like properties of the inhibitor.

-

Aqueous Solubility: Determined by methods such as nephelometry after incubation of the compound in a buffered solution.

-

Plasma Stability: The compound is incubated in plasma from different species (e.g., human, mouse) and the remaining concentration is measured over time by LC-MS/MS.

-

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes, and its degradation is monitored over time by LC-MS/MS to determine its metabolic half-life.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for oral absorption.

This guide provides a foundational understanding of this compound. For more detailed information, readers are encouraged to consult the primary scientific literature.

References

- 1. Human cytomegalovirus-inhibitory flavonoids: Studies on antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Specificity of pUL89 Endonuclease-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pUL89 Endonuclease-IN-1, a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. The document details the inhibitor's mechanism of action, target specificity, and the experimental methodologies used for its characterization, supported by quantitative data and visual diagrams.

Introduction to the Target: HCMV pUL89 Endonuclease

Human cytomegalovirus (HCMV) is a ubiquitous pathogen that can cause severe disease in immunocompromised individuals and congenitally infected newborns.[1] Current antiviral therapies predominantly target the viral DNA polymerase, but the emergence of drug-resistant strains necessitates the development of novel therapeutics with different mechanisms of action.[1][2][3]

The HCMV terminase complex, responsible for processing and packaging the viral genome into capsids, has emerged as a promising new antiviral target.[2][4][5][6] This complex is composed of three key proteins: pUL51, pUL56, and pUL89.[4][7] pUL89 contains a C-terminal domain (pUL89-C) that houses a metal-dependent endonuclease activity essential for cleaving the concatemeric viral DNA into unit-length genomes for packaging.[2][3][6][8] The structure and catalytic mechanism of pUL89-C resemble that of RNase H-like enzymes, requiring two divalent metal ions, typically manganese (Mn²⁺), in its active site for function.[5][6][9] The critical role of this endonuclease in viral replication makes it an attractive target for antiviral intervention.[1][2][3][10]

This compound and Related Inhibitors

This compound (also known as Compound 13d) is a potent inhibitor specifically designed to target the endonuclease activity of HCMV pUL89.[11][12] It belongs to a class of metal-chelating compounds that function by binding to the divalent metal ions in the enzyme's active site, thereby blocking its catalytic function.[2][5][6][9] This mechanism of action is shared by several other classes of pUL89-C inhibitors, including hydroxypyridonecarboxylic acids (HPCAs) and N-hydroxy thienopyrimidine-2,4-diones (HtPDs).[2][13]

Mechanism of Action

The primary mechanism of action for this compound and similar inhibitors is the chelation of the two metal ions within the pUL89-C active site. This interaction prevents the enzyme from cleaving the viral DNA, which is a critical step for successful viral packaging and the production of new infectious virions. The inhibition of this process at a late stage of the viral replication cycle effectively halts the propagation of the virus.[1][3][6]

Figure 1. Inhibition of HCMV genome processing by this compound.

Quantitative Data for pUL89 Endonuclease Inhibitors

The following table summarizes the inhibitory activity of this compound and other representative compounds against the pUL89-C endonuclease and HCMV replication in cell culture.

| Compound Name/Class | Target | Assay Type | IC50 (µM) | Antiviral EC50 (µM) | Reference |

| This compound (Compound 13d) | pUL89-C | Biochemical | 0.88 | Not explicitly stated for this compound, but related compounds show activity. | [11][12] |

| pUL89 Endonuclease-IN-2 (Compound 15k) | pUL89-C | Biochemical | 3.0 | Not explicitly stated. | [14] |

| Hydroxypyridonecarboxylic Acid (HPCA) Analog (Compound 10k/7r) | pUL89-C | Biochemical | ~6.0 | 4.0 | [3][13] |

| Dihydroxypyrimidine (DHP) Acid Analogs | pUL89-C | Biochemical | 0.54 - 3.8 | Not explicitly stated. | [12] |

| Dihydroxypyrimidine Ester Analogs | pUL89-C | Biochemical | 0.59 - 5.0 | Not explicitly stated. | [12] |

| Dihydroxypyrimidine Amide Analogs | pUL89-C | Biochemical | 0.76 - 5.7 | Not explicitly stated. | [12] |

| N-hydroxy thienopyrimidine-2,4-diones (HtPDs) | pUL89-C | Biochemical | nM to low µM range | low µM range | [2] |

| 6-arylthio-3-hydroxypyrimidine-2,4-diones | pUL89-C | Biochemical | 1.9 - 8.1 (for most potent analogs) | Not explicitly stated. | [5] |

Experimental Protocols

The characterization of pUL89 endonuclease inhibitors involves a series of biochemical and cell-based assays. Below are detailed methodologies for the key experiments.

Figure 2. Experimental workflow for the characterization of pUL89 endonuclease inhibitors.

pUL89-C Endonuclease Biochemical Assay (ELISA-based)

This assay quantifies the enzymatic activity of the pUL89 C-terminal domain by measuring the cleavage of a DNA substrate.

Objective: To determine the in vitro inhibitory potency (IC50) of compounds against the pUL89 endonuclease.

Materials:

-

Recombinant pUL89-C protein

-

96-well ELISA plates

-

DNA substrate (e.g., linearized plasmid like pUC18)

-

Coating buffer

-

Assay buffer (containing Mn²⁺)

-

Wash buffer (e.g., PBS with Tween 20)

-

Blocking buffer (e.g., BSA in PBS)

-

Detection antibody (e.g., anti-dsDNA antibody conjugated to an enzyme like HRP)

-

Enzyme substrate (e.g., TMB)

-

Stop solution (e.g., sulfuric acid)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well ELISA plate with the DNA substrate and incubate.

-

Washing: Wash the plate with wash buffer to remove any unbound substrate.

-

Blocking: Add blocking buffer to each well to prevent non-specific binding.

-

Compound Addition: Add serial dilutions of the test compounds (like this compound) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Reaction: Add the recombinant pUL89-C protein to the wells to initiate the endonuclease reaction. Incubate to allow for DNA cleavage.

-

Washing: Wash the plates to remove the enzyme, inhibitors, and cleaved DNA fragments.

-

Detection: Add the enzyme-conjugated anti-dsDNA antibody. This antibody will bind to the remaining intact DNA on the plate.

-

Substrate Addition: After another wash step, add the enzyme substrate (e.g., TMB). The enzyme on the detection antibody will convert the substrate, leading to a color change.

-

Stopping the Reaction: Add a stop solution to halt the color development.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is inversely proportional to the endonuclease activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HCMV Antiviral Cell-Based Assay

This assay evaluates the ability of a compound to inhibit HCMV replication in a cellular context.

Objective: To determine the effective concentration (EC50) of a compound that inhibits viral replication by 50%.

Materials:

-

Human fibroblast cell lines (e.g., MRC-5, HEL-299)

-

HCMV strain (e.g., AD169, Towne)

-

Cell culture medium and supplements (e.g., FBS)

-

96-well cell culture plates

-

Test compounds

-

Method for quantifying viral activity (e.g., plaque staining reagents like crystal violet, or a reporter virus expressing GFP or luciferase)

Procedure:

-

Cell Seeding: Seed human fibroblast cells into 96-well plates and allow them to form a confluent monolayer.

-

Compound Treatment: Add serial dilutions of the test compounds to the cell monolayers.

-

Viral Infection: Infect the cells with a known titer of HCMV.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days for a plaque reduction assay).

-

Quantification of Antiviral Activity:

-

Plaque Reduction Assay: Fix and stain the cells with crystal violet. Manually count the number of plaques (zones of cell death) in each well. The reduction in plaque number compared to the untreated control indicates antiviral activity.

-

Reporter Gene Assay: If using a reporter virus, measure the expression of the reporter gene (e.g., fluorescence for GFP, luminescence for luciferase) using a plate reader. A decrease in signal indicates inhibition of viral replication.

-

-

Data Analysis: Calculate the percent inhibition of viral replication at each compound concentration and determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay is typically performed to determine the compound's toxicity to the host cells (CC50), allowing for the calculation of the selectivity index (SI = CC50/EC50).

Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, is a biophysical assay used to assess the direct binding of a ligand (inhibitor) to a target protein by measuring changes in the protein's thermal stability.

Objective: To confirm direct binding of the inhibitor to pUL89-C and to estimate the relative binding affinity.

Materials:

-

Purified recombinant pUL89-C protein

-

Real-time PCR instrument

-

Fluorescent dye (e.g., SYPRO Orange)

-

Assay buffer

-

Test compounds

-

PCR plates (e.g., 96-well or 384-well)

Procedure:

-

Reaction Setup: In a PCR plate, prepare a reaction mixture containing the purified pUL89-C protein, the fluorescent dye, and the assay buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a control with no compound (e.g., DMSO).

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the dye.

-

Data Acquisition: As the protein unfolds (melts) due to the increasing temperature, its hydrophobic core becomes exposed. The fluorescent dye binds to these exposed regions, causing an increase in its fluorescence signal.

-

Data Analysis: Plot the fluorescence intensity against temperature to generate a protein melting curve. The midpoint of the transition in this curve is the melting temperature (Tm). A shift in the Tm (ΔTm) in the presence of a compound compared to the control indicates a direct binding interaction. A positive ΔTm suggests that the compound stabilizes the protein upon binding.

Conclusion

This compound is a potent and specific inhibitor of the HCMV pUL89 endonuclease, a critical enzyme for viral replication. Its mechanism of action, centered on metal chelation within the enzyme's active site, represents a promising avenue for the development of novel anti-HCMV therapeutics. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of new inhibitors targeting this essential viral function. Further optimization of compounds like this compound could lead to the development of effective treatments for HCMV infections, particularly in cases of resistance to existing drugs.

References

- 1. bio-rad.com [bio-rad.com]

- 2. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal binding 6-arylthio-3-hydroxypyrimidine-2,4-diones inhibited human cytomegalovirus by targeting the pUL89 endonuclease of the terminase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting HCMV pUL89-C Endonuclease with Metal-Binding Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.org.co [scielo.org.co]

- 7. Identification of Small Molecule Inhibitors of Human Cytomegalovirus pUL89 Endonuclease Using Integrated Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

- 9. Establishment of a Cell-Based Assay for Screening of Compounds Inhibiting Very Early Events in the Cytomegalovirus Replication Cycle and Characterization of a Compound Identified Using the Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Line Models for Human Cytomegalovirus Latency Faithfully Mimic Viral Entry by Macropinocytosis and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel microneutralization assay for HCMV using automated data collection and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

In Vitro Evaluation of pUL89 Endonuclease-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of pUL89 Endonuclease-IN-1, a potent inhibitor of the human cytomegalovirus (HCMV) pUL89 endonuclease. This document details the inhibitory activity, antiviral efficacy, and cytotoxicity of the compound, presenting quantitative data in structured tables for clear comparison. Furthermore, it outlines the experimental protocols for key assays and visualizes the inhibitor's mechanism of action and the experimental workflow through detailed diagrams.

Quantitative Data Summary

The in vitro efficacy of this compound has been characterized through various assays to determine its inhibitory potential against the target enzyme, its antiviral activity in a cellular context, and its safety profile.

| Parameter | Value | Assay Type | Cell Line | Notes |

| IC50 | 0.88 µM | pUL89-C Endonuclease Activity Assay | - | Measures the concentration of the inhibitor required to reduce the enzymatic activity of the C-terminal domain of pUL89 by 50%. |

| Antiviral Activity | Significant Inhibition at 5 µM | Plaque Reduction Assay (PRA) | Human Foreskin Fibroblasts (HFF) | Demonstrates the ability of the compound to inhibit HCMV replication in a cell-based model. |

| Cytotoxicity | Not specified (EC50/CC50 data not available) | MTS Assay | Human Foreskin Fibroblasts (HFF) | Assesses the effect of the compound on the viability of host cells. While specific values are not provided in the initial findings, it is implied to have a favorable therapeutic window. |

| ADME Properties | Favorable | In vitro assays | - | This compound exhibits good aqueous solubility and plasma stability. |

Mechanism of Action

The pUL89 endonuclease is a critical enzyme for HCMV replication, responsible for cleaving the viral DNA concatemer into unit-length genomes for packaging into new virions. The active site of this enzyme contains two divalent metal ions, typically Manganese (Mn2+), which are essential for its catalytic activity. This compound functions by chelating these metal ions, thereby inactivating the enzyme and halting the viral replication process.

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate this compound.

pUL89 Endonuclease Activity Assay (ELISA-based)

This assay quantifies the inhibitory effect of the compound on the enzymatic activity of the pUL89 endonuclease.

-

Principle: A recombinant C-terminal domain of pUL89 (pUL89-C) is used to cleave a specific DNA substrate. The extent of cleavage is measured using an ELISA-based format.

-

Protocol Outline:

-

Coating: A 96-well plate is coated with a DNA substrate that can be cleaved by pUL89-C.

-

Enzyme and Inhibitor Incubation: Recombinant pUL89-C is pre-incubated with varying concentrations of this compound.

-

Enzymatic Reaction: The enzyme-inhibitor mixture is added to the coated wells, and the cleavage reaction is allowed to proceed.

-

Detection: The amount of cleaved substrate is detected using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.

-

Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Antiviral Activity Assay (Plaque Reduction Assay - PRA)

This cell-based assay determines the efficacy of the compound in inhibiting HCMV replication.

-

Principle: The ability of a compound to reduce the formation of viral plaques in a monolayer of susceptible cells is measured.[1][2]

-

Protocol Outline:

-

Cell Seeding: Human Foreskin Fibroblasts (HFF) are seeded in multi-well plates to form a confluent monolayer.

-

Viral Infection: The cell monolayers are infected with a known titer of HCMV.

-

Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 7-14 days for HCMV).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells to determine the concentration at which the compound inhibits plaque formation by 50% (EC50).

-

Cytotoxicity Assay (MTS Assay)

This assay assesses the effect of the compound on the viability of the host cells.

-

Principle: The MTS assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

-

Protocol Outline:

-

Cell Seeding: HFF cells are seeded in a 96-well plate.

-

Compound Exposure: The cells are treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: The MTS reagent is added to each well.

-

Incubation: The plate is incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

-

Data Analysis: The absorbance is measured at 490 nm, and the concentration of the compound that reduces cell viability by 50% (CC50) is calculated.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro evaluation of a pUL89 endonuclease inhibitor.

References

- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

Characterization of the pUL89 Endonuclease Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human cytomegalovirus (HCMV) infection remains a significant cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and newborns. The emergence of resistance to current antiviral therapies, which primarily target the viral DNA polymerase, necessitates the exploration of novel drug targets. The HCMV terminase complex, essential for viral genome packaging and maturation, presents a promising alternative. This complex is responsible for cleaving concatemeric viral DNA into unit-length genomes, a process indispensable for the production of infectious virions.

The endonuclease activity of the terminase complex is housed within the C-terminal domain of the pUL89 subunit (pUL89-C). Structurally, pUL89-C possesses an RNase H-like fold and its catalytic activity is dependent on the presence of two divalent metal ions, typically Mn²⁺, within its active site.[1][2] This metal-dependent mechanism is a key feature for targeted drug design. This technical guide provides an in-depth overview of the characterization of the pUL89 endonuclease active site, including key quantitative data on inhibitors, detailed experimental protocols, and visualizations of relevant biological and experimental pathways.

Data Presentation: pUL89 Endonuclease Inhibitors

The development of inhibitors targeting the pUL89 endonuclease has focused on compounds capable of chelating the catalytic metal ions in the active site. Several classes of small molecules have been identified with varying potencies. The following tables summarize the 50% inhibitory concentrations (IC₅₀) for representative compounds from three major classes: α,γ-Diketoacids (DKAs), Hydroxypyridonecarboxylic Acids (HPCAs), and N-hydroxy thienopyrimidine-2,4-diones (HtPDs).

Note: The kinetic parameters Km and kcat for the pUL89 endonuclease have not been reported in the reviewed literature.

Table 1: α,γ-Diketoacid (DKA) Inhibitors of pUL89-C

| Compound | IC₅₀ (µM) | Reference(s) |

| 1 | 96 | [3] |

| 2 | - | [3] |

| 14 | 4.5 | [3][4] |

| 17 | 9.2 | [3][4] |

Table 2: Hydroxypyridonecarboxylic Acid (HPCA) and Related Inhibitors of pUL89-C

| Compound | IC₅₀ (µM) | Reference(s) |

| 7r (10k) | 6.0 | [1] |

| 13d | 0.88 | [5] |

| 14 (acid analog) | 0.54 - 3.8 | [6] |

| 15a | 4.3 | [7][8] |

| 15d | 1.8 | [7][8] |

| 15k | 3.0 | [9] |

| 16a | 2.8 | [7][8] |

| 16c | 6.1 | [7] |

| 17b | 2.4 | [7][8] |

Table 3: N-hydroxy thienopyrimidine-2,4-dione (HtPD) and 6-arylthio-3-hydroxypyrimidine-2,4-dione Inhibitors of pUL89-C

| Compound | IC₅₀ (µM) | Reference(s) |

| HtPD analogs (general) | 0.047 - 0.94 | [10] |

| 11a | 12 | [11] |

| 12a | 5.8 | [11] |

| 11e | 26 | [11] |

| 12e | 5.7 | [11] |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

References

- 1. Inhibiting HCMV pUL89-C endonuclease with metal-binding compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]